7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is known for its unique chemical structure, which includes a thieno ring fused with a triazolo and pyrimidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the aromatic ring .
Scientific Research Applications
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Flubrotizolam: A thienotriazolodiazepine derivative with sedative and anxiolytic effects.
Deschloroclotizolam: Another compound in the same class with similar pharmacological properties.
Uniqueness
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific chemical structure, which imparts distinct biological activities. Its combination of thieno, triazolo, and pyrimidinone moieties sets it apart from other similar compounds, potentially offering unique therapeutic benefits .
Properties
Molecular Formula |
C13H7FN4OS |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C13H7FN4OS/c14-8-3-1-7(2-4-8)9-5-20-11-10(9)15-6-18-12(11)16-17-13(18)19/h1-6H,(H,17,19) |
InChI Key |
CQXOJSLCVHIZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NNC4=O)F |
Origin of Product |
United States |
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